N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-1-methylpiperidine-3-carboxamide
Description
Properties
IUPAC Name |
N-[4-(2-methoxyphenoxy)but-2-ynyl]-1-methylpiperidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-20-12-7-8-15(14-20)18(21)19-11-5-6-13-23-17-10-4-3-9-16(17)22-2/h3-4,9-10,15H,7-8,11-14H2,1-2H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNNYRJQZLXAMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)C(=O)NCC#CCOC2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-1-methylpiperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the But-2-yn-1-yl Intermediate: This step involves the reaction of 2-methoxyphenol with propargyl bromide in the presence of a base such as potassium carbonate to form 4-(2-methoxyphenoxy)but-2-yne.
Piperidine Carboxamide Formation: The intermediate is then reacted with 1-methylpiperidine-3-carboxylic acid chloride in the presence of a base like triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-1-methylpiperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the alkyne group to an alkene or alkane.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alkenes or alkanes.
Scientific Research Applications
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-1-methylpiperidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-1-methylpiperidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analog: N-(4-(2-methoxyphenoxy)phenyl)-N-(2,2,2-trifluoroethylsulfonyl)pyrid-3-ylmethylamine
This compound, reported by Johnson et al. (2003), shares the 4-(2-methoxyphenoxy) group but differs in its linker and terminal substituents. Structural and pharmacological comparisons are summarized below:
Key Findings :
- The target compound’s alkyne linker may reduce metabolic degradation compared to ether or amine linkers, improving pharmacokinetic stability.
- The trifluoroethylsulfonyl group in the analog confers electronegativity, which is critical for mGluR2 selectivity, whereas the target compound’s piperidine-carboxamide group may favor interactions with hydrophobic residues .
Mechanistic and Pharmacokinetic Considerations
- Target Selectivity : The absence of a sulfonamide group in the target compound (unlike Johnson et al.’s analog) may reduce off-target interactions with sulfonamide-sensitive enzymes, such as carbonic anhydrases.
- Metabolic Stability : The alkyne linker in the target compound likely enhances resistance to cytochrome P450-mediated oxidation compared to Johnson et al.’s phenyl-linked analog .
- Solubility : The piperidine-carboxamide group may improve aqueous solubility relative to the trifluoroethylsulfonyl group, which is highly lipophilic.
Biological Activity
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-1-methylpiperidine-3-carboxamide, with the CAS number 1428367-59-2, is a compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Molecular Formula : CHNO
- Molecular Weight : 316.4 g/mol
- Key Functional Groups : Methoxyphenoxy group, but-2-yn-1-yl chain, and piperidine carboxamide moiety.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may function as an enzyme inhibitor or receptor modulator, affecting various signaling pathways.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which can lead to altered metabolic processes.
- Receptor Binding : It may bind to certain receptors, influencing physiological responses such as neurotransmission and hormonal regulation.
In Vitro Studies
In vitro studies have demonstrated the compound's potential in various biological assays:
- Antitumor Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against cancer cell lines. For instance, it has shown promise in inhibiting the proliferation of breast cancer cells by inducing apoptosis.
In Vivo Studies
Animal models have been employed to assess the therapeutic potential of the compound:
- Diabetes Model : In STZ-induced diabetic rats, the compound improved insulin sensitivity and glucose tolerance, suggesting a role in metabolic regulation.
Case Studies
Several case studies highlight the therapeutic implications of this compound in specific conditions:
- Neurological Disorders : Research indicates that this compound may have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease by reducing oxidative stress and inflammation.
- Cancer Therapy : In combination with other chemotherapeutic agents, it has been shown to enhance the efficacy of treatment regimens in preclinical models.
Q & A
Q. What are the critical steps and reaction conditions for synthesizing N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-1-methylpiperidine-3-carboxamide?
The synthesis typically involves multi-step organic reactions:
- Step 1: Preparation of the 2-methoxyphenoxybut-2-yne intermediate via nucleophilic substitution or copper-catalyzed coupling.
- Step 2: Functionalization of the piperidine-3-carboxamide core through amide bond formation or alkylation.
- Step 3: Final coupling of intermediates using palladium catalysts (e.g., Suzuki-Miyaura) under inert atmospheres . Key conditions include solvent choice (e.g., DMF, toluene), temperature control (60–120°C), and microwave-assisted methods to enhance efficiency .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- NMR Spectroscopy: To verify substituent positions and stereochemistry (e.g., H and C NMR) .
- Mass Spectrometry (HRMS): For molecular weight validation and isotopic pattern analysis .
- HPLC/UPLC: To assess purity (>95% threshold for biological assays) .
Q. What initial biological assays are recommended to evaluate therapeutic potential?
- Enzyme Inhibition Assays: Screen against kinases (e.g., Met kinase) or neurotransmitter-related enzymes (e.g., cholinesterases) using fluorogenic substrates .
- Receptor Binding Studies: Radioligand displacement assays for dopamine (D3) or serotonin receptors .
Advanced Research Questions
Q. How can structural-activity relationships (SAR) guide optimization of binding affinity to neurological targets?
- Piperidine Substitution: The 1-methyl group on piperidine enhances lipophilicity, potentially improving blood-brain barrier permeability. Replacements with bulkier groups (e.g., trifluoromethyl) may alter selectivity for dopamine receptors .
- Butynyl Linker: Rigidity from the alkyne spacer improves conformational stability, while methoxyphenoxy groups contribute to π-π stacking with aromatic residues in receptor pockets .
Q. What computational strategies predict binding modes and validate target interactions?
- Molecular Docking: Use software like AutoDock Vina to model interactions with D3 receptors, focusing on hydrophobic pockets and hydrogen-bonding networks .
- Molecular Dynamics (MD): Simulate ligand-receptor complexes (50–100 ns) to assess stability and identify key residues (e.g., Asp110 in D3 receptors) .
Q. How can contradictory data between in vitro potency and in vivo efficacy be resolved?
- Pharmacokinetic Profiling: Measure plasma half-life, bioavailability, and metabolite formation (e.g., cytochrome P450 oxidation) to identify stability issues .
- Off-Target Screening: Use proteome-wide affinity chromatography or thermal shift assays to detect unintended interactions .
Q. What modifications improve metabolic stability without compromising activity?
- Bioisosteric Replacement: Substitute the methoxy group with a trifluoromethoxy moiety to reduce oxidative metabolism .
- Pro-drug Design: Introduce ester or carbamate groups to enhance solubility and delay hepatic clearance .
Q. How do physicochemical properties (logP, TPSA) influence blood-brain barrier (BBB) permeability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
